molecular formula C21H26N2O4S B11136218 4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

Cat. No.: B11136218
M. Wt: 402.5 g/mol
InChI Key: YYANAFMVFVOOSW-UHFFFAOYSA-N
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Description

4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group, an azepane ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE typically involves multi-step organic synthesis. One common method includes the reaction of azepane with an appropriate benzene derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. The reaction is carried out under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, sodium borohydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines .

Scientific Research Applications

4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Azepines: Compounds with a similar azepane ring structure.

    Benzene derivatives: Compounds with similar benzene ring substitutions.

    Sulfonamides: Compounds with similar sulfonamide functional groups[][5].

Uniqueness

What sets 4-[2-(AZEPAN-1-YL)-2-OXOETHOXY]-3-METHYL-N-PHENYLBENZENE-1-SULFONAMIDE apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications[5][5].

Properties

Molecular Formula

C21H26N2O4S

Molecular Weight

402.5 g/mol

IUPAC Name

4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-phenylbenzenesulfonamide

InChI

InChI=1S/C21H26N2O4S/c1-17-15-19(28(25,26)22-18-9-5-4-6-10-18)11-12-20(17)27-16-21(24)23-13-7-2-3-8-14-23/h4-6,9-12,15,22H,2-3,7-8,13-14,16H2,1H3

InChI Key

YYANAFMVFVOOSW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=C2)OCC(=O)N3CCCCCC3

Origin of Product

United States

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